molecular formula C22H14Br2N2O2 B5219708 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid

カタログ番号 B5219708
分子量: 498.2 g/mol
InChIキー: GELUFFIZPVCGQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid, also known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It is a potent and specific inhibitor of the EGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

作用機序

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid acts by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the phosphorylation of downstream signaling molecules and inhibits the proliferation and survival of cancer cells. It is a reversible inhibitor, which means that its effects are reversible once the drug is removed. This compound is highly selective for the EGFR tyrosine kinase and does not significantly inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in vitro and in vivo, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as psoriasis and rheumatoid arthritis.

実験室実験の利点と制限

One advantage of 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid is its high selectivity for the EGFR tyrosine kinase, which makes it a useful tool for studying the role of EGFR signaling in cancer and other diseases. However, its potency may also make it difficult to use in certain experiments, as high concentrations of the drug may be required to achieve the desired effects. Another limitation is that this compound is a synthetic compound, which may limit its use in certain types of experiments.

将来の方向性

There are several potential future directions for the study of 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid. One area of research is the development of new analogs and derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of this compound, which may lead to the development of new treatments for inflammatory diseases. Finally, the use of this compound in combination with other drugs or therapies may be explored as a way to enhance its antitumor activity and overcome resistance to EGFR inhibitors.

合成法

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid can be synthesized using a multi-step process that involves the reaction of 2-bromoaniline with 4-bromobenzaldehyde to form a Schiff base, which is then reacted with imidazole in the presence of a Lewis acid catalyst. The resulting product is then treated with benzoic acid to give this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.

科学的研究の応用

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, head and neck cancer, and colorectal cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the EGFR signaling pathway, which is often overactive in cancer cells. This compound has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis, which are associated with abnormal EGFR signaling.

特性

IUPAC Name

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Br2N2O2/c23-16-11-9-13(10-12-16)19-20(17-3-1-2-4-18(17)24)26-21(25-19)14-5-7-15(8-6-14)22(27)28/h1-12H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELUFFIZPVCGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。